4-(3,5-Dimethoxyphenyl)-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol
Description
4-(3,5-Dimethoxyphenyl)-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol is a triazole-derived compound featuring a 3,5-dimethoxyphenyl group at the 4-position and a ((4-fluorophenyl)amino)methyl substituent at the 5-position. The fluorophenyl moiety introduces electronic and steric effects that may modulate interactions with biological targets, such as enzymes or receptors.
Properties
Molecular Formula |
C17H17FN4O2S |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
4-(3,5-dimethoxyphenyl)-3-[(4-fluoroanilino)methyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H17FN4O2S/c1-23-14-7-13(8-15(9-14)24-2)22-16(20-21-17(22)25)10-19-12-5-3-11(18)4-6-12/h3-9,19H,10H2,1-2H3,(H,21,25) |
InChI Key |
CKPCQGZKNNEBKN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C(=NNC2=S)CNC3=CC=C(C=C3)F)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethoxyphenyl)-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available starting materials
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Introduction of the 3,5-Dimethoxyphenyl Group: This step often involves a nucleophilic substitution reaction where the 3,5-dimethoxyphenyl group is introduced using appropriate reagents.
Introduction of the 4-Fluorophenyl Group: This can be done through a coupling reaction using 4-fluoroaniline and formaldehyde under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dimethoxyphenyl)-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group would yield disulfides or sulfonic acids, while reduction of nitro groups would yield amines.
Scientific Research Applications
4-(3,5-Dimethoxyphenyl)-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: This compound is explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.
Mechanism of Action
The mechanism of action of 4-(3,5-Dimethoxyphenyl)-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazole-3-thiol derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison with structurally related compounds from the literature:
Structural and Functional Group Analysis
Key Research Findings
- Antimicrobial Activity : Triazoles with fluorophenyl groups (e.g., ) exhibit broad-spectrum antimicrobial effects, likely due to membrane disruption.
- Antistress Potential: Fluorophenyl- and ethoxyphenyl-substituted triazoles ( ) show significant anti-swimming activity in rodent models, surpassing reference drugs like Riboksyn.
- Toxicity Profile : In silico studies of 3,4-dimethoxybenzylidene analogs predict low acute toxicity, attributed to methoxy-mediated metabolic detoxification .
Q & A
Q. What are the optimal synthetic routes for 4-(3,5-Dimethoxyphenyl)-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol?
The synthesis typically involves multi-step reactions starting with the formation of the triazole core. Key steps include:
- Condensation : Reacting 3,5-dimethoxybenzaldehyde with thiosemicarbazide to form intermediate hydrazine derivatives.
- Cyclization : Using polar solvents (e.g., ethanol, methanol) under reflux (70–80°C) to form the triazole ring .
- Functionalization : Introducing the 4-fluorophenylaminomethyl group via nucleophilic substitution or Mannich reactions, often requiring catalysts like acetic acid or Lewis acids to enhance yield .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures to isolate the final product .
Q. How is the compound characterized post-synthesis?
Key analytical techniques include:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and aromatic proton environments; IR to identify thiol (-SH) and triazole ring vibrations .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation (e.g., C₁₈H₁₇FN₄O₂S) .
- Elemental Analysis : To verify purity (>95%) and stoichiometric composition .
Q. What biological activities have been preliminarily observed for this compound?
While direct data on this compound is limited, structural analogs demonstrate:
- Antimicrobial Activity : Triazole-thiol derivatives inhibit bacterial folate synthesis pathways (IC₅₀ ~5–20 µM) .
- Anticancer Potential : Fluorophenyl and methoxy groups enhance DNA intercalation or topoisomerase inhibition in vitro .
- Mechanistic Clues : The thiol group may participate in redox interactions with cellular thiol-disulfide systems .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for this compound?
ICReDD’s quantum chemical reaction path search methods can predict optimal solvents, catalysts, and temperatures. For example:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) may improve cyclization efficiency over ethanol .
- Catalyst Selection : Density Functional Theory (DFT) simulations identify Lewis acids (e.g., ZnCl₂) that lower activation energy for Mannich reactions .
- Reaction Yield Prediction : Machine learning models trained on triazole synthesis datasets can forecast yields under varying conditions .
Q. How do structural modifications (e.g., methoxy vs. chloro substituents) affect bioactivity?
Comparative studies of analogs reveal:
- Methoxy Groups : Enhance lipophilicity (logP ~2.5–3.0), improving membrane permeability but reducing aqueous solubility .
- Halogen Substituents : Chloro derivatives show higher antimicrobial potency (MIC ~0.5 µg/mL) than fluoro analogs due to stronger electrophilic interactions .
- Thiol vs. Thione : Oxidation to disulfide forms (-S-S-) reduces activity, suggesting redox-sensitive mechanisms .
Q. How can researchers resolve contradictions in reported reaction yields (e.g., 60% vs. 85%)?
Discrepancies arise from:
- Catalyst Purity : Impure acetic acid (e.g., <95%) reduces cyclization efficiency; use HPLC-grade reagents .
- Reaction Time : Extended reflux (>6 hours) degrades thiol groups, lowering yields .
- Purification Methods : Column chromatography (silica gel, ethyl acetate/hexane) outperforms recrystallization for polar triazoles .
Q. What are the redox properties of the thiol group in this compound?
The -SH group undergoes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
